8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol
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Overview
Description
8,8-Dimethyl-2-oxabicyclo[420]octan-7-ol is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one: A ketone derivative with similar structural features.
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine: An amine derivative with potential biological activity.
Uniqueness
8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and reactions. This makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6-8,10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSPLVPTTWVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCCC2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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